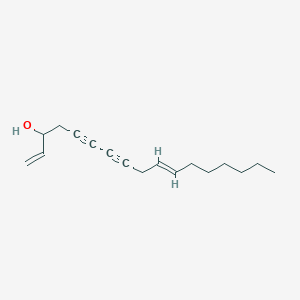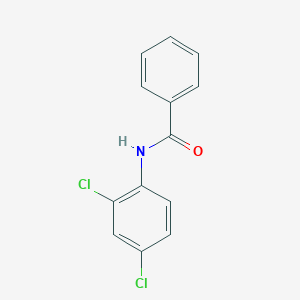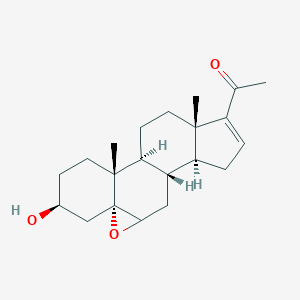
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one, also known as 5,6-Epoxyprogesterone, is a steroid hormone that plays a crucial role in various biological processes. This compound is synthesized from progesterone, a natural hormone that is produced in the ovaries of women and the testes of men. 5,6-Epoxyprogesterone has been extensively studied for its potential use in scientific research applications.
Mechanism Of Action
The mechanism of action of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/AKT pathway. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs).
Biochemical And Physiological Effects
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and oxidative stress. In addition, it has been shown to improve cognitive function and protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One advantage of using 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone in lab experiments is its potential use in the treatment of various diseases. It has also been shown to have low toxicity and good bioavailability. However, one limitation is the complexity of its synthesis, which may limit its availability for research purposes.
Future Directions
There are several future directions for the study of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone. One direction is the development of more efficient synthesis methods. Another direction is the study of its potential use in the treatment of various diseases, including cancer and neurological disorders. Further studies are also needed to fully understand its mechanism of action and its effects on various signaling pathways.
Synthesis Methods
The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone involves the conversion of progesterone to the intermediate 5alpha,6alpha-Epoxyprogesterone, which is then further converted to the final product. The reaction is carried out using various reagents and solvents, and the yield of the product depends on the reaction conditions. The synthesis of 5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-onegesterone has been studied for its potential use in various scientific research applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
13485-13-7 |
|---|---|
Product Name |
5alpha,6alpha-Epoxy-3beta-hydroxypregn-16-en-20-one |
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-[(1S,2R,5S,7R,11S,12S,16S)-5-hydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-15-yl]ethanone |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-10-18-21(24-18)11-13(23)6-9-20(21,3)17(14)7-8-19(15,16)2/h4,13-14,16-18,23H,5-11H2,1-3H3/t13-,14-,16-,17-,18?,19+,20+,21-/m0/s1 |
InChI Key |
FJOFXGFQXDZWJF-DQVHTYIBSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC4[C@@]5([C@@]3(CC[C@@H](C5)O)C)O4)C |
SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C |
Other CAS RN |
13485-13-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



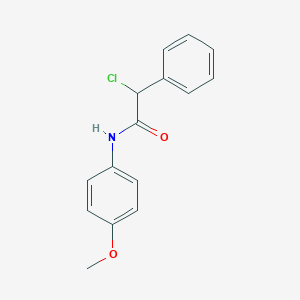
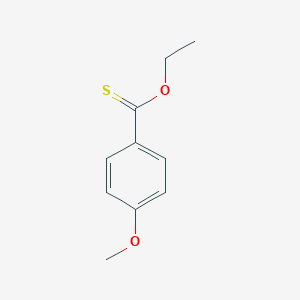
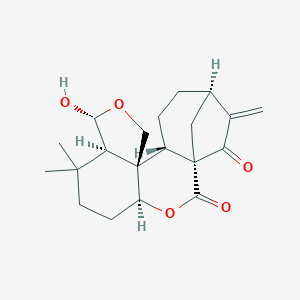

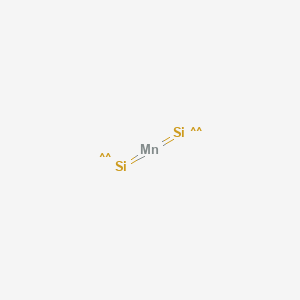
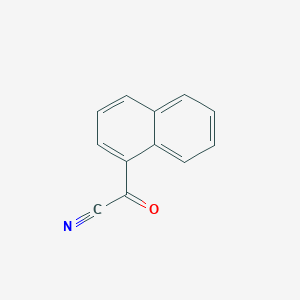
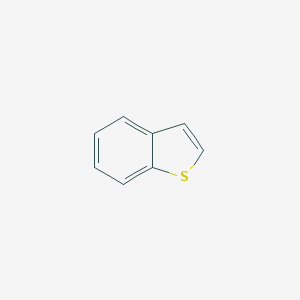
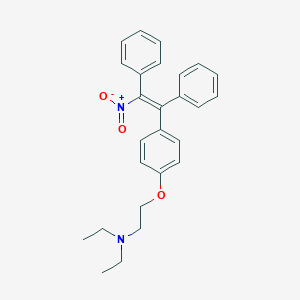
![acetic acid;N-[2-(hydroxyamino)-2-methylcyclohexylidene]hydroxylamine](/img/structure/B83052.png)
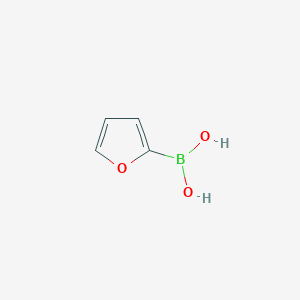

![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
